

Introduction: The Quinoline-7-yl Scaffold in Modern Research

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Compound of Interest

Compound Name: 2-(Quinolin-7-YL)acetic acid

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The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active natural products and synthetic molecules.^{[1][2]} Specifically, compounds bearing the quinoline-7-yl moiety are subjects of intense investigation due to their diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.^{[1][3][4]} Furthermore, their unique photophysical characteristics make them valuable in the development of fluorescent probes and organic light-emitting diodes (OLEDs).^{[4][5]}

For researchers and drug development professionals, the unambiguous structural confirmation of novel quinoline-7-yl derivatives is a critical prerequisite for establishing structure-activity relationships (SAR) and advancing lead compounds. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy—applied to the structural elucidation of this important class of compounds. Our focus is not merely on the data but on the underlying principles and the scientific rationale that dictates experimental design and interpretation, ensuring a robust and self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is arguably the most powerful tool for the *de novo* structure elucidation of organic molecules, providing precise information about the chemical environment, connectivity,

and spatial arrangement of atoms. For quinoline-7-yl systems, both ^1H and ^{13}C NMR are indispensable.

Expertise & Rationale: ^1H NMR Spectroscopy

The ^1H NMR spectrum provides a detailed map of the proton environments within a molecule. In the quinoline-7-yl scaffold, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are highly sensitive to the nature and position of substituents.

- **Causality of Chemical Shifts:** The quinoline ring is an electron-deficient heteroaromatic system due to the electronegativity of the nitrogen atom. This deshields the protons, causing them to resonate at a relatively downfield region (typically δ 7.0-9.0 ppm).[1] The proton at the C2 position is particularly deshielded due to its proximity to the nitrogen atom and often appears as the most downfield signal.[1] Protons on the carbocyclic ring (C5-C8) have shifts influenced by both the heterocyclic ring and any substituents.
- **Interpreting Coupling Constants:** The spin-spin coupling between adjacent protons (J -coupling) is crucial for determining substitution patterns. Ortho-coupling (3J) is typically in the range of 7-9 Hz, meta-coupling (4J) is smaller (2-3 Hz), and para-coupling (5J) is often negligible. Analyzing these patterns allows for the unambiguous assignment of each proton on the quinoline core.

Characteristic ^1H NMR Data for Quinoline-7-yl Derivatives

Proton Position	Typical Chemical Shift (δ , ppm)	Multiplicity (Unsubstituted)	Typical Coupling Constant (J, Hz)
H-2	8.8 - 9.0	dd	$^4J \approx 1.6$ Hz, $^3J \approx 4.0$ Hz
H-3	7.3 - 7.5	dd	$^3J \approx 8.0$ Hz, $^3J \approx 4.0$ Hz
H-4	8.0 - 8.2	dd	$^3J \approx 8.4$ Hz, $^4J \approx 1.6$ Hz
H-5	7.6 - 7.8	d	$^3J \approx 8.0$ Hz
H-6	7.4 - 7.6	dd	$^3J \approx 8.0$ Hz, $^3J \approx 8.0$ Hz
H-8	7.8 - 8.2	d	$^3J \approx 8.4$ Hz

Note: These are approximate ranges. Actual values are highly dependent on the solvent and the electronic nature of substituents.[\[1\]](#)[\[6\]](#)

Expertise & Rationale: ^{13}C NMR Spectroscopy

^{13}C NMR spectroscopy complements ^1H NMR by providing a count of unique carbon atoms and information about their chemical environment (e.g., sp^2 , sp^3 , quaternary).

- Causality of Chemical Shifts: Similar to ^1H NMR, the electronegative nitrogen atom influences the carbon chemical shifts. Carbons adjacent to the nitrogen (C2 and C8a) are significantly downfield.[\[7\]](#)[\[8\]](#) The substituent at the C7 position will directly impact the chemical shift of C7 and, to a lesser extent, the adjacent C6 and C8 carbons. Quaternary carbons (like C4a and C8a) can be identified by their lack of signal in a DEPT-135 experiment.

Characteristic ^{13}C NMR Data for Quinoline-7-yl Derivatives

Carbon Position	Typical Chemical Shift (δ , ppm)
C-2	149 - 151
C-3	121 - 123
C-4	135 - 137
C-4a	128 - 130
C-5	127 - 129
C-6	126 - 128
C-7	130 - 145 (highly substituent-dependent)
C-8	128 - 130
C-8a	147 - 149

Data synthesized from available literature.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of the purified quinoline-7-yl compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical; CDCl_3 is common for many organic compounds, while DMSO-d_6 is used for less soluble samples or those with exchangeable protons (e.g., -OH, -NH).[\[6\]](#) Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[\[6\]](#)[\[9\]](#)
- ^1H NMR Acquisition:
 - Tune and shim the instrument to optimize magnetic field homogeneity.
 - Acquire a standard one-dimensional ^1H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans is typically required due to the low natural abundance of ^{13}C .
- (Optional but Recommended) Run distortionless enhancement by polarization transfer (DEPT) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR (for complex structures): For unambiguous assignments, acquire 2D spectra such as COSY (^1H - ^1H correlation), HSQC (^1H - ^{13}C one-bond correlation), and HMBC (^1H - ^{13}C long-range correlation).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and, crucially, offers structural insights through the analysis of its fragmentation patterns.

Expertise & Rationale: Ionization and Fragmentation

- Choosing an Ionization Method: The choice of ionization technique is a key experimental decision.
 - Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining a prominent protonated molecular ion ($[\text{M}+\text{H}]^+$). This is the preferred method for accurate mass determination using a high-resolution mass spectrometer (HRMS), which can confirm the elemental composition.[\[6\]](#)[\[10\]](#)
 - Electron Ionization (EI): A hard ionization technique that imparts significant energy to the molecule, causing extensive fragmentation. This provides a characteristic "fingerprint" and is invaluable for structural elucidation by revealing weaker bonds and stable substructures.[\[6\]](#)[\[9\]](#)
- Fragmentation Pathways: The quinoline ring is a stable aromatic system. Fragmentation in EI-MS often involves the loss of substituents or small neutral molecules. Common fragmentation of the core itself is less frequent but can occur. The fragmentation of isoquinoline, a structural isomer, often involves the loss of HCN or C₂H₂, and similar

pathways can be anticipated for quinoline under energetic conditions.[\[11\]](#)[\[12\]](#) The specific fragmentation pattern of a quinoline-7-yl compound will be dominated by the nature of the substituent at the 7-position.

Common Fragmentation Patterns in Quinoline-7-yl Derivatives

Precursor Ion	Neutral Loss	Resulting Fragment	Rationale
$[M]^{+}$ (with -CHO at C7)	$\cdot H$, then CO	$[M-H-CO]^{+}$	Loss of aldehydic proton followed by decarbonylation is a classic pathway for aromatic aldehydes. [9]
$[M]^{+}$ (with $-CH_2R$ at C7)	$\cdot R$	$[M-R]^{+}$	Benzyllic-type cleavage, leading to a stable quinolinyl-methyl cation.
$[M]^{+}$	HCN	$[M-HCN]^{+}$	Cleavage of the pyridine ring, a characteristic fragmentation of nitrogen heterocycles.

Experimental Protocol: MS Data Acquisition

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). For direct infusion, this solution is used directly. For GC-MS or LC-MS, the sample is injected into the chromatograph.
- Instrumentation (HRMS-ESI):
 - Calibrate the time-of-flight (TOF) or Orbitrap mass analyzer using a known standard.
 - Infuse the sample solution into the ESI source at a constant flow rate.

- Acquire the full scan mass spectrum in positive ion mode to observe the $[M+H]^+$ ion.
- Compare the measured accurate mass to the calculated mass for the proposed formula (mass error should be < 5 ppm).[10]
- Instrumentation (GC-MS with EI):
 - Inject the sample onto a GC column to separate it from impurities.
 - The eluting compound enters the EI source where it is bombarded with high-energy electrons (typically 70 eV).
 - The resulting fragments are separated by a mass analyzer (e.g., quadrupole) to generate the mass spectrum.
- Tandem MS (MS/MS): To confirm fragmentation pathways, select the molecular ion ($[M+H]^+$ or $[M]^{++}$) with the first mass analyzer, subject it to collision-induced dissociation (CID) with an inert gas, and analyze the resulting product ions with the second mass analyzer.[13]

Vibrational (Infrared & Raman) Spectroscopy: Identifying Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are exceptionally useful for identifying the presence of specific functional groups attached to the quinoline-7-yl core.

Expertise & Rationale: Probing Molecular Bonds

The quinoline nucleus has characteristic vibrations. The aromatic C=C and C=N stretching vibrations appear in the $1650\text{-}1450\text{ cm}^{-1}$ region.[14] Aromatic C-H stretching is observed above 3000 cm^{-1} , while out-of-plane C-H bending in the $900\text{-}675\text{ cm}^{-1}$ region can give clues about the substitution pattern.[14]

The true power of IR spectroscopy in this context is the identification of the substituent at the C7 position. For example:

- A carbonyl group (C=O) from an aldehyde or ketone will show a strong, sharp absorption band in the 1750-1660 cm^{-1} range.[9]
- A hydroxyl group (-OH) will exhibit a broad absorption band around 3500-3200 cm^{-1} .
- An amino group (-NH₂) will show two sharp peaks in the 3500-3300 cm^{-1} region.[15]
- A cyano group (-C≡N) will have a sharp, medium-intensity band around 2250 cm^{-1} .

Characteristic IR Absorption Bands

Functional Group	Vibration Type	Wavenumber (cm^{-1})	Typical Intensity
Aromatic C-H	Stretch	3100 - 3000	Medium-Weak
Quinoline Ring	C=C, C=N Stretch	1620 - 1450	Medium-Strong
Aldehyde C=O	Stretch	~1690	Strong
Aldehyde C-H	Stretch	~2850 & ~2750	Weak (Characteristic)
C-Cl	Stretch	~1090	Strong

Data compiled from multiple sources.[6][9][16]

Experimental Protocol: FT-IR Data Acquisition

- Sample Preparation (KBr Pellet Method):[17]
 - Grind a small amount (~1 mg) of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
 - Press the mixture into a transparent pellet using a hydraulic press.
- Sample Preparation (ATR): Alternatively, place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.
- Data Acquisition:

- Record a background spectrum of the empty sample compartment (or clean ATR crystal).
- Place the sample in the beam path and record the sample spectrum.
- The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm^{-1} .^[17]

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π -conjugated system of the quinoline ring gives rise to characteristic absorptions in the UV region.

Expertise & Rationale: Electronic Transitions

Quinoline derivatives typically exhibit multiple absorption bands corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions.^[18] The positions (λ_{\max}) and intensities (molar absorptivity, ϵ) of these bands are sensitive to the solvent and the nature of the substituents. Electron-donating groups (e.g., -OH, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CHO) at the C7 position can shift these absorptions to longer wavelengths (bathochromic shift) and alter their intensity. This technique is particularly useful for quantitative analysis (using the Beer-Lambert law) and for studying how the electronic properties of the molecule change in different environments.^[19]

Experimental Protocol: UV-Vis Data Acquisition

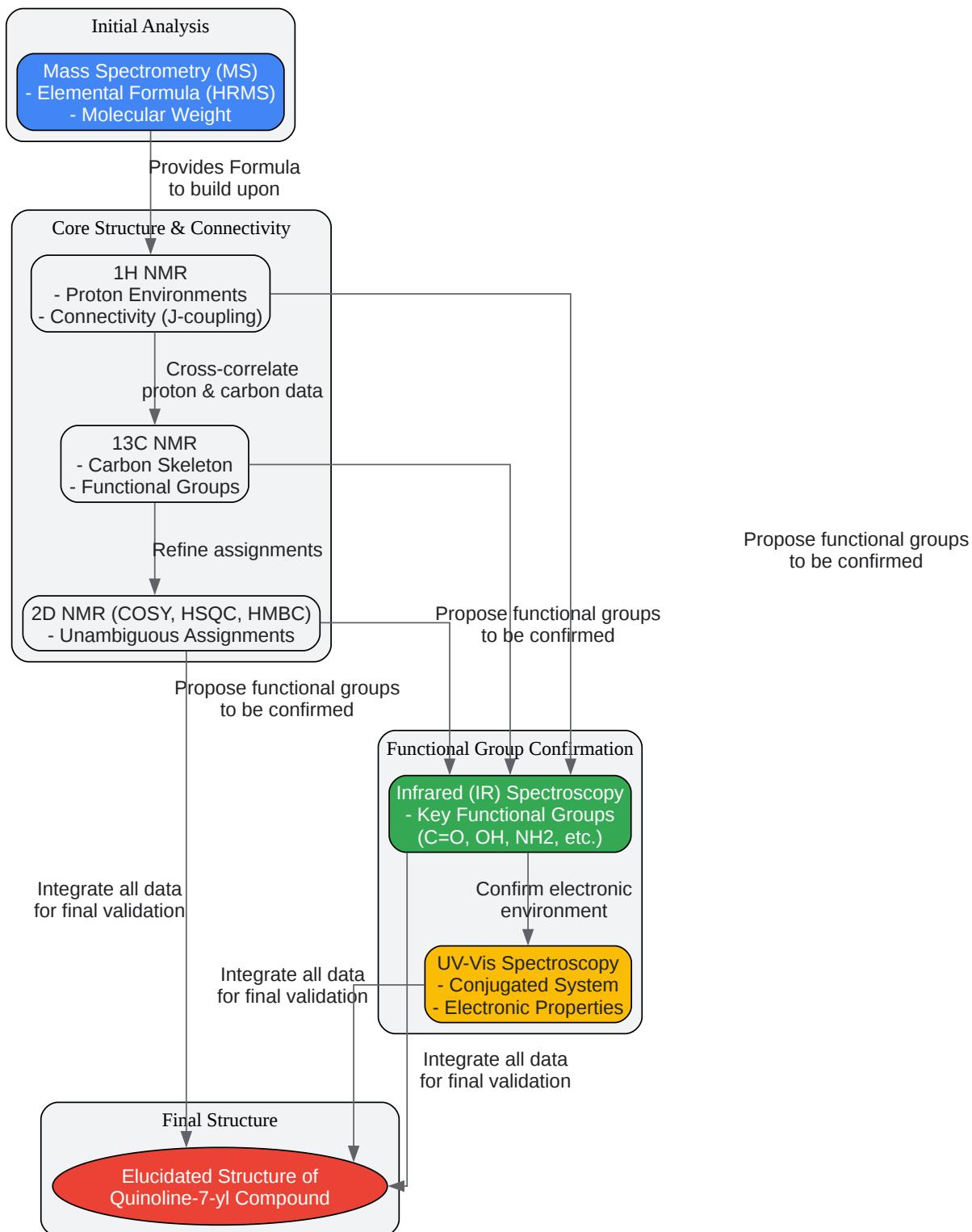
- Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile).^[9] Perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.1 and 1.0.
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

- Scan a range from approximately 200 to 400 nm to record the absorption spectrum.[20]
- Identify the wavelength of maximum absorbance (λ_{\max}) for each peak.

Integrated Spectroscopic Analysis: A Validating Workflow

No single technique provides the complete structural picture. The strength of modern spectroscopic analysis lies in the integration of data from multiple orthogonal techniques. A logical workflow ensures that each piece of data validates the others, leading to an unambiguous structural assignment.

Workflow for Structural Elucidation

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Caption: Integrated workflow for the spectroscopic elucidation of quinoline-7-yl compounds.

This workflow begins with MS to establish the molecular formula. NMR techniques are then used to build the carbon-proton framework. IR and UV-Vis spectroscopy provide orthogonal confirmation of functional groups and the electronic system, respectively. Each step validates the previous one, culminating in a high-confidence structural assignment.

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